molecular formula C12H17NO B1431854 2,4-Dimethylmethcathinone CAS No. 1225623-63-1

2,4-Dimethylmethcathinone

Cat. No.: B1431854
CAS No.: 1225623-63-1
M. Wt: 191.27 g/mol
InChI Key: GMWLLQUZDNDCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone and a disubstituted analog of methcathinone, first identified on the European market in 2010 . As a β-keto phenethylamine, it is structurally related to amphetamines and is part of the broader group of new psychoactive substances (NPS) that are often subject to forensic and toxicological investigation . This compound is of significant research value for its applications in analytical chemistry, particularly in developing and validating methods for the identification of novel psychoactive substances. Its structural characterization has been comprehensively detailed using advanced techniques including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HR/MS), and nuclear magnetic resonance (NMR) spectroscopy . Pharmacologically, 2,4-DMMC is a monoamine transporter substrate. Research on closely related mephedrone analogs indicates that compounds like 2,4-DMMC potently inhibit the presynaptic reuptake of neurotransmitters, primarily norepinephrine and serotonin, and to a lesser extent, dopamine . This mechanism of action, shared with other stimulants, is a key area of study for understanding the neuropharmacological impact and abuse liability of synthetic cathinones. Researchers utilize this compound to study its physiological and toxicological properties, which remain inadequately characterized . WARNING: This product is for Research Use Only (RUO) and is NOT intended for human or veterinary diagnostic or therapeutic uses. It is a potentially hazardous chemical and should be handled only by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1225623-63-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C12H17NO/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4/h5-7,10,13H,1-4H3

InChI Key

GMWLLQUZDNDCMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C(C)NC)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)NC)C

sequence

A

Origin of Product

United States

Synthetic Chemistry and Isomer Characterization of 2,4 Dimethylmethcathinone

Academic Synthesis Pathways for 2,4-Dimethylmethcathinone and its Isomers

The synthesis of this compound (2,4-DMMC) and its positional isomers can be approached through several established organic chemistry routes. These methods typically involve the construction of the β-keto-phenethylamine backbone characteristic of cathinone (B1664624) derivatives.

A plausible academic synthesis route for cathinone derivatives involves the Mannich reaction. This type of reaction typically involves an aldehyde, an amine, and a ketone. While not explicitly detailed for 2,4-DMMC in the provided research, the general principle would involve the reaction of 2,4-dimethylbenzaldehyde with methylamine and a suitable carbonyl compound or its equivalent under catalytic conditions. This pathway is a fundamental method for producing β-amino ketones.

Oxidation and reductive amination represent a common and versatile strategy for synthesizing cathinone analogues. This two-step process would typically start with a precursor alcohol, which is first oxidized to the corresponding ketone. Subsequently, the ketone undergoes reductive amination with methylamine to yield the final cathinone product. This method allows for controlled synthesis and purification of intermediates.

A frequently reported method for synthesizing dimethylmethcathinone isomers begins with the corresponding dimethyl-substituted phenyl-1-propanone. dea.gov For instance, 1-(2,4-dimethylphenyl)propan-1-one serves as a direct precursor to 2,4-DMMC. The synthesis of these precursor ketones can be achieved through various means, including a Grignard reaction. dea.gov In this approach, a dimethylbromobenzene is reacted with magnesium to form a Grignard reagent, which is then reacted with a suitable propanoyl source to yield the desired dimethyl-substituted phenyl-1-propanone. dea.gov The final step involves the conversion of this ketone to the corresponding methcathinone (B1676376), often through alpha-bromination followed by reaction with methylamine.

Analytical Differentiation of Dimethylmethcathinone Positional Isomers

The differentiation of 2,4-DMMC from its other dimethyl positional isomers (e.g., 2,3-DMMC, 2,5-DMMC, 3,4-DMMC, 3,5-DMMC, and 2,6-DMMC) is a critical task in forensic analysis. dea.govsemanticscholar.org Because these isomers have the same molecular weight, their identification relies on subtle differences in their chromatographic behavior and spectroscopic fragmentation patterns. dea.gov

Chromatography is an essential tool for separating positional isomers. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is effective for separating many dimethylmethcathinone isomers. dea.gov Using a non-polar capillary column, such as one coated with dimethylpolysiloxane (DB-1), allows for the separation of the six positional isomers based on differences in their volatility and interaction with the stationary phase. dea.gov However, derivatization may sometimes be required to improve chromatographic separation and achieve baseline resolution for all isomers. uva.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC offers an alternative and powerful method for isomer separation. nih.govrestek.com Specialized columns, such as core-shell biphenyl (B1667301) columns, are particularly effective. nih.govrestek.comgtfch.org The unique stationary phase of a biphenyl column provides strong pi-pi interactions, which enhances selectivity for aromatic positional isomers that are often difficult to separate on standard C18 columns. restek.com Despite these advanced techniques, some isomers, like the 2,3- and 3,4-positional isomers of dimethylmethcathinone, have been reported to co-elute even with multi-dimensional LC methods, highlighting the analytical challenge they present. uva.nl

Technique Column/Stationary Phase Separation Principle Notes
GC-MSDB-1 (100% dimethylpolysiloxane)Separation based on boiling point and interaction with the non-polar stationary phase. dea.govCan distinguish all six dimethylmethcathinone isomers. dea.gov
LC-MS/MSCore-shell BiphenylEnhanced selectivity through pi-pi interactions with the aromatic rings of the isomers. restek.comgtfch.orgEffective for separating isobaric ortho, meta, and para isomers of similar cathinones. nih.govrestek.com
Multi-dimensional LCVariousUtilizes multiple columns with different selectivities to improve overall separation.Some isomers, such as 2,3- and 3,4-DMMC, may still co-elute. uva.nl

Spectroscopic methods provide the definitive identification of the separated isomers. Mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are all used to provide unique signatures for each isomer. dea.govsemanticscholar.org

Mass Spectrometry (MS): In electron ionization (EI) mode, all six dimethylmethcathinone isomers produce a weak molecular ion at m/z 191 and a characteristic base peak at m/z 58, which corresponds to the iminium cation [CH3CH=NHCH3]+ resulting from alpha-cleavage. dea.gov Differentiation between isomers is possible by examining the relative abundances of other fragment ions. dea.gov For example, 3,4-DMMC can be distinguished from its isomers by the relative abundances of ions at m/z 105 and m/z 133, where the abundance of m/z 133 is greater than m/z 105. dea.gov Other isomers show different patterns in the low-abundance ions between m/z 146 and 176. dea.gov

Isomer Molecular Ion (m/z) Base Peak (m/z) Key Differentiating Fragments (m/z)
All DMMC Isomers191 (weak)58Differences in relative abundances of ions at m/z 105, 115, 119, 133. dea.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of the dimethylmethcathinone isomers show similarities, such as a ketone stretch between 1680-1700 cm⁻¹ and secondary amine hydrochloride absorbances between 2400-3000 cm⁻¹. dea.gov However, the fingerprint region (400-1600 cm⁻¹) displays characteristic differences that allow for the unambiguous differentiation of each isomer. dea.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for distinguishing structural isomers. dea.gov The chemical shifts, splitting patterns, and coupling constants of the protons on the aromatic ring are unique for each isomer due to the different positions of the two methyl groups. dea.gov The aromatic protons typically appear in the range of 7.08-7.75 ppm. dea.gov The two benzene (B151609) methyl groups appear as one or two singlets between 2.27-2.45 ppm, depending on the symmetry of the molecule. dea.gov These distinct patterns in the aromatic region allow for the clear assignment of the substitution pattern on the phenyl ring for each isomer. dea.gov

Pharmacological Mechanisms of 2,4 Dimethylmethcathinone and Analogues

Interactions with Monoamine Transporters (MATs)

Synthetic cathinones exert their effects by modulating the function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). These transporters are crucial for regulating the concentration of these neurotransmitters in the synaptic cleft. The interaction of synthetic cathinones with MATs can be broadly categorized into two main mechanisms: inhibition of neurotransmitter reuptake and promotion of neurotransmitter release through reversal of the transporter's normal function.

The interaction with the dopamine transporter is a key factor in the stimulant properties of many synthetic cathinones. These compounds can act as both inhibitors of dopamine reuptake and as dopamine releasing agents. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. As releasing agents, they are transported into the presynaptic neuron and trigger a reversal of the transporter's function, leading to a non-vesicular release of dopamine.

For 2-methylmethcathinone (2-MMC), a close analogue of 2,4-DMMC, studies have shown it to be a releasing agent at the dopamine transporter. The potency of 2-MMC as a dopamine releaser is presented in the table below. It is anticipated that 2,4-DMMC would exhibit a similar mechanism of action, though its potency may be influenced by the additional methyl group at the 4-position.

The norepinephrine transporter is another primary target for synthetic cathinones. Inhibition of NET and induction of norepinephrine release contribute to the sympathomimetic and stimulant effects of these compounds. SAR studies indicate a strong correlation between the potency of cathinone (B1664624) analogues at DAT and NET.

Similar to its action at the dopamine transporter, 2-MMC is also a potent releasing agent at the norepinephrine transporter. The EC50 value for norepinephrine release by 2-MMC is comparable to its potency at the dopamine transporter, suggesting a relatively balanced effect on these two catecholamine systems. It is plausible that 2,4-DMMC shares this characteristic as a norepinephrine-releasing agent.

In the case of 2-MMC, it is a significantly less potent releasing agent at the serotonin transporter compared to its activity at DAT and NET. This suggests a pharmacological profile that is more aligned with that of a classical psychostimulant rather than an entactogen. The addition of a methyl group at the 4-position in 2,4-DMMC might slightly increase its affinity for SERT, as 4-substituted cathinones often show enhanced serotonergic activity. However, the influence of the 2-methyl group, which tends to decrease potency, makes the precise effect on SERT for 2,4-DMMC difficult to predict without direct experimental data.

In Vitro Monoamine Releasing Potency of 2-Methylmethcathinone (2-MMC)
CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)
2-Methylmethcathinone (2-MMC)8153347

Comparative Pharmacological Profiles among Synthetic Cathinone Subclasses

The diverse range of chemical structures within the synthetic cathinone family leads to a wide spectrum of pharmacological profiles. These can be broadly categorized based on their relative potencies at the different monoamine transporters.

Some synthetic cathinones, often referred to as "entactogens," exhibit a pharmacological profile similar to that of MDMA, characterized by a potent interaction with the serotonin transporter. These compounds are typically potent serotonin releasers, which is thought to underlie their empathogenic and prosocial effects. This profile is often associated with a higher potency at SERT relative to DAT.

Based on the data from its analogue 2-MMC, 2,4-DMMC is not expected to closely resemble MDMA in its SERT selectivity. The significantly lower potency of 2-MMC at SERT compared to DAT and NET suggests a profile that is less dominated by serotonergic effects. While the 4-methyl substitution in 2,4-DMMC could potentially increase SERT activity compared to 2-MMC, it is unlikely to reach the levels of potent serotonin releasers like MDMA or mephedrone (4-methylmethcathinone).

Another subclass of synthetic cathinones exhibits a pharmacological profile that is more akin to that of methamphetamine. These compounds are potent dopamine and norepinephrine releasers with relatively weak activity at the serotonin transporter. This profile is associated with strong psychostimulant effects.

Differences from Pyrovalerone Cathinones in Transporter Inhibition Ratios

The pharmacological profile of synthetic cathinones is largely dictated by their chemical structure, which governs their affinity and activity at monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A significant distinction in mechanism and selectivity exists between substituted methcathinones, such as 2,4-dimethylmethcathinone, and the class of pyrovalerone cathinones. This difference is most clearly illustrated by their transporter inhibition ratios, particularly the ratio of DAT to SERT inhibition (DAT/SERT ratio).

Pyrovalerone cathinones, characterized by a pyrrolidine (B122466) ring attached to the α-carbon, generally function as potent and selective monoamine transporter inhibitors, rather than substrates (releasers). researchgate.netuthscsa.edu This class of compounds, which includes well-studied analogues like 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), displays a strong preference for inhibiting DAT and NET with markedly lower potency at SERT. nih.govnih.gov This pharmacological profile results in exceptionally high DAT/SERT selectivity ratios, often exceeding 1000 for some compounds. nih.gov

The high selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter is a hallmark of pyrovalerone cathinones. nih.govnih.gov Research demonstrates that structural features, such as the length of the α-carbon alkyl chain, enhance the potency of DAT and NET inhibition within this class. nih.gov For example, progressive extension of this chain from α-pyrrolidinopropiophenone (α-PPP) to α-pyrrolidinohexiophenone (α-PHP) leads to increased inhibitory potency at both DAT and NET, while affinity for SERT remains low. nih.govnih.gov This pronounced selectivity for the dopamine transporter is a key factor contributing to the potent psychostimulant effects associated with these compounds. researchgate.net

In stark contrast, substituted methcathinones that lack the bulky pyrrolidine ring, such as this compound, exhibit a different pharmacological profile. While specific transporter inhibition data for the 2,4-isomer is not extensively documented, structure-activity relationships (SAR) derived from related analogues provide insight into its likely mechanism. Generally, methcathinone (B1676376) derivatives without the pyrrolidine moiety are less selective for DAT and often act as transporter substrates, promoting neurotransmitter release in a manner similar to amphetamine, rather than purely blocking reuptake like cocaine or MDPV. uthscsa.eduelsevierpure.comacs.org

For instance, the closely related isomer 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC) has been shown in vitro to be a monoamine transporter substrate that potently inhibits norepinephrine and serotonin reuptake, with a lesser effect on dopamine reuptake. wikipedia.orgresearchgate.net This profile, with significant activity at SERT, leads to a much lower DAT/SERT ratio compared to pyrovalerones. Similarly, studies on other substituted methcathinones, such as mephedrone (4-methylmethcathinone), show that they are non-selective transporter substrates that induce neurotransmitter release at all three transporters. elsevierpure.comnih.gov The position of substituents on the phenyl ring also influences activity; research on 2-substituted methcathinone analogs indicates they are typically less potent as releasing agents at DAT, NET, and SERT compared to their 3- or 4-substituted counterparts, a phenomenon potentially due to steric hindrance. nih.govwikipedia.org

Therefore, the primary difference in transporter inhibition ratios stems from fundamental structural dissimilarities. The pyrovalerone cathinone scaffold, with its defining pyrrolidine ring, confers high affinity and selectivity for DAT inhibition. Conversely, the structure of this compound, as a substituted methcathinone, predicts a more balanced interaction with all three monoamine transporters and a lower DAT/SERT selectivity ratio, distinguishing its pharmacological mechanism from the highly selective catecholamine uptake inhibition characteristic of pyrovalerones.

Transporter Inhibition Data for Representative Pyrovalerone Cathinones

Below is an interactive table summarizing the in vitro inhibition potencies (IC₅₀ values) at human monoamine transporters for several representative pyrovalerone cathinones. The DAT/SERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀), with higher values indicating greater selectivity for the dopamine transporter over the serotonin transporter.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)DAT/SERT Ratio
α-PHP 0.020.04>100>5000
α-PVP 0.050.02>100>2000
α-PPP 0.640.28>100>156
MDPV 0.050.038.4241
Pyrovalerone 0.080.0611138
Data sourced from scientific literature. nih.gov IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Stereochemistry and Enantioselectivity in Synthetic Cathinone Research

Chirality of 2,4-Dimethylmethcathinone and Analogues

This compound (2,4-DMMC), like other synthetic cathinones, possesses a chiral center at the carbon atom alpha to the amino group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2,4-DMMC and (S)-2,4-DMMC. These enantiomers have identical chemical formulas and connectivity but differ in their three-dimensional arrangement.

The presence of this stereocenter is a common feature among a wide array of synthetic cathinone (B1664624) analogues. The specific configuration, denoted as either (R) or (S), can lead to profound differences in how these molecules interact with biological systems, such as metabolic enzymes and pharmacological targets. While synthetic procedures often yield a racemic mixture (a 1:1 ratio of both enantiomers), the distinct biological properties of each enantiomer necessitate their separation and individual characterization.

Enantiomeric Differences in Biological Activity

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and transporters, often leads to significant differences in their pharmacological effects. This principle of enantioselectivity is well-documented for many psychoactive substances and is a key area of investigation in synthetic cathinone research.

Enantioselective Interactions with Monoamine Transporters

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET). Research on analogues of 2,4-DMMC, such as mephedrone (4-methylmethcathinone), has demonstrated significant enantioselectivity in these interactions.

For instance, studies on mephedrone have shown that while both enantiomers can act as substrates for these transporters, they often exhibit different potencies and selectivities. Typically, one enantiomer may be a more potent inhibitor or releaser at DAT, while the other may show greater potency at SERT. For example, in studies of mephedrone, the (S)-enantiomer has been found to be a more potent serotonin releaser, whereas the (R)-enantiomer displays a higher selectivity for the dopamine transporter over the serotonin transporter. nih.gov This differential activity at DAT versus SERT is believed to contribute to the varying stimulant and empathogenic effects observed between enantiomers. Given the structural similarity, it is plausible that the enantiomers of 2,4-DMMC also exhibit distinct profiles of interaction with monoamine transporters. Specifically, synthetic cathinones that are more selective for SERT over DAT include this compound. mdpi.com

Enantioselectivity of Mephedrone at Monoamine Transporters

EnantiomerDAT ActivitySERT Activity
(R)-MephedroneHigher SelectivityLess Potent
(S)-MephedroneLess SelectiveMore Potent Releaser

Enantiomeric Permeability Across Gastrointestinal Tract Models (e.g., Caco-2 cell line)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability and absorption of chemical compounds. nih.govnih.gov When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov Studies with other chiral compounds have demonstrated that enantiomers can exhibit different rates of permeation across Caco-2 cell monolayers. This enantioselectivity can be attributed to differential interactions with transporters expressed on the cell membrane or to differences in passive diffusion rates.

Factors Influencing Enantiomeric Permeability in Caco-2 Models

FactorDescription
Transporter InteractionDifferential affinity for and transport by uptake or efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.
Passive DiffusionDifferences in physicochemical properties, such as lipophilicity and molecular shape, affecting the rate of transcellular passage.
MetabolismEnantioselective metabolism by enzymes present in Caco-2 cells can lead to apparent differences in permeability.

Comparative Potency in Reinforcing Effects in Animal Models

Animal models of drug self-administration are crucial for assessing the reinforcing effects and abuse potential of psychoactive substances. Studies investigating the enantiomers of cathinone analogues have revealed significant differences in their reinforcing potency.

Research on mephedrone in rat self-administration models has shown that the (R)-enantiomer is primarily responsible for the reinforcing effects of the racemic mixture. nih.govnih.gov In these studies, rats trained to self-administer racemic mephedrone showed higher rates of responding for the (R)-enantiomer compared to the (S)-enantiomer when substituted. nih.gov Furthermore, under more demanding progressive-ratio schedules of reinforcement, rats would work harder to receive infusions of (R)-mephedrone, indicating a greater motivational value. nih.gov These findings suggest that the dopaminergic activity of the (R)-enantiomer is a key driver of its reinforcing properties. Given the structural similarities, it is hypothesized that a similar enantiomeric difference in reinforcing effects would be observed for 2,4-DMMC.

Enantioseparation Methodologies

To study the distinct biological activities of each enantiomer, their effective separation from a racemic mixture is essential. Several analytical techniques have been developed for the enantioseparation of synthetic cathinones.

Direct Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases, UHPSFC)

Direct chiral chromatography is the most widely used method for the enantioseparation of synthetic cathinones. oup.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs, such as those derived from cellulose or amylose, has proven to be particularly effective for resolving the enantiomers of a wide range of cathinone derivatives, including those structurally similar to 2,4-DMMC. nih.gov The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane with a small amount of an alcohol modifier and a basic additive. nih.gov

Ultra-high-performance supercritical fluid chromatography (UHPSFC) is another powerful technique for chiral separations. UHPSFC uses supercritical carbon dioxide as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations compared to HPLC. This technique has also been successfully applied to the enantioseparation of various synthetic cathinones.

Commonly Used Chiral Stationary Phases for Cathinone Enantioseparation

CSP TypeExampleSeparation Principle
Polysaccharide-basedCellulose or amylose derivatives (e.g., CHIRALPAK® series)Formation of transient diastereomeric complexes with different stabilities through hydrogen bonding, dipole-dipole, and π-π interactions.
Protein-basedBovine serum albumin (BSA)Enantioselective binding to the chiral pockets of the protein.
Cyclodextrin-basedβ-cyclodextrin derivativesInclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.

Indirect Chiral Separation via Derivatization (e.g., Menthylchloroformate, Trifluoroacetyl-L-prolyl chloride)

Indirect chiral separation is a robust and widely used technique that involves the reaction of a racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). nih.govlongdom.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral analytical systems, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). longdom.orglongdom.org The choice of CDA is critical for achieving successful separation.

(-)-Menthylchloroformate (MCF)

(1R)-(-)-Menthylchloroformate is an effective CDA for the enantioseparation of synthetic cathinones. longdom.org The reaction involves the amine group of the cathinone and the acid chloride of the MCF, forming diastereomeric carbamates. longdom.org These derivatives can then be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). longdom.org

A validated GC-MS method utilizing MCF as the CDA has been successfully applied to a mixture of ten synthetic cathinones, including 2,4-DMMC. longdom.org The study demonstrated good resolution of the resulting diastereomers on an achiral stationary phase column, allowing for their individual detection. longdom.org

Table 1: GC-MS Parameters for 2,4-DMMC Diastereomers after Derivatization with (-)-Menthylchloroformate.
ParameterValue
Compound2,4-DMMC
Derivatizing Agent(1R)-(-)-Menthylchloroformate (MCF)
Analytical TechniqueGC-MS with Negative Chemical Ionization (NCI)
Precursor Ion (m/z)373.5
Product Ions (m/z)217, 173
Retention Time Window (min)51.65 - 53.70

Trifluoroacetyl-L-prolyl chloride (L-TPC)

Trifluoroacetyl-L-prolyl chloride (L-TPC) is another extensively used CDA for the indirect chiral separation of psychoactive substances, including a wide array of synthetic cathinones. researchgate.netnih.gov The derivatization reaction with L-TPC converts the cathinone enantiomers into diastereomeric amides, which are amenable to separation by GC-MS. nih.govresearchgate.net This method has proven effective for resolving the enantiomers of numerous cathinone derivatives, achieving high-resolution values. nih.gov

While this technique is powerful, researchers have noted that for cathinone derivatives, the derivatization process can sometimes induce racemization. researchgate.net This phenomenon is believed to occur due to the keto-enol tautomerism inherent to the cathinone structure. researchgate.net Despite this potential complication, L-TPC remains a valuable tool, and methods using it have been successfully developed for the enantioseparation of at least 18 different cathinone derivatives. researchgate.net

Table 2: Comparison of Chiral Derivatizing Agents for Cathinone Analysis.
Derivatizing AgentChemical ReactionResulting DerivativePrimary Analytical MethodKey Considerations
(-)-Menthylchloroformate (MCF)Reaction with amine groupDiastereomeric CarbamatesGC-MSEffective for simultaneous separation of multiple cathinones, including 2,4-DMMC. longdom.org
Trifluoroacetyl-L-prolyl chloride (L-TPC)Reaction with amine groupDiastereomeric AmidesGC-MSWidely used with high resolution, but potential for racemization due to keto-enol tautomerism. researchgate.netnih.gov

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis (CE) is a high-efficiency analytical technique used for the direct enantioseparation of chiral compounds. nih.govnih.gov Unlike indirect methods, CE does not require prior derivatization of the analyte. mdpi.com Instead, separation is achieved by adding a chiral selector to the background electrolyte within the capillary. semanticscholar.org

The fundamental principle of chiral CE involves the differential interaction between the enantiomers of the analyte and the chiral selector. semanticscholar.org This interaction forms transient diastereomeric complexes with varying stability constants. semanticscholar.org The difference in stability and size/charge ratio of these complexes leads to different electrophoretic mobilities, causing the enantiomers to migrate through the capillary at different speeds and separate into distinct peaks. semanticscholar.orgmdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantiomeric resolution of synthetic cathinones in CE. nih.govnih.gov Various types of CDs, such as native β-cyclodextrin, acetyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin, have been successfully employed to resolve a broad spectrum of cathinone analogues. nih.gov The selection of the appropriate CD and the optimization of electrolyte conditions (e.g., pH, concentration) are critical for achieving baseline separation of the enantiomers. nih.govmdpi.com Studies have demonstrated the successful resolution of dozens of cathinone derivatives using this approach, proving its wide applicability and reliability for this class of compounds. nih.gov

Table 3: Principles of Chiral Capillary Electrophoresis.
Component/PrincipleDescription
Separation PrincipleDifferential migration of enantiomers in an electric field due to transient, diastereomeric complex formation with a chiral selector. semanticscholar.org
Chiral SelectorAn enantiomerically pure compound added to the background electrolyte. For cathinones, cyclodextrin derivatives are most common. nih.govnih.gov
MechanismFormation of inclusion complexes with differing stability constants between each enantiomer and the chiral selector, leading to different electrophoretic mobilities. semanticscholar.org
AdvantagesDirect analysis (no derivatization), high separation efficiency, low consumption of sample and reagents. nih.govmdpi.com
Key ParametersType and concentration of chiral selector, pH and composition of the background electrolyte, applied voltage. nih.govmdpi.com

Analytical and Forensic Methodologies for 2,4 Dimethylmethcathinone Research

Chromatographic Techniques for Identification and Quantitation

Chromatographic methods are fundamental to the separation of 2,4-DMMC from complex mixtures, including seized materials and biological samples. When coupled with mass spectrometry, these techniques provide both qualitative and quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis for its ability to separate volatile compounds and provide structural information through mass fragmentation patterns. lcms.cz For synthetic cathinones, including 2,4-DMMC, GC-MS analysis offers a reliable method for identification. nih.gov However, the differentiation of positional isomers, such as 2,3-DMMC, 2,4-DMMC, and 3,4-DMMC, can be challenging as they may exhibit similar mass spectra. researchgate.net Chromatographic separation is therefore crucial for their distinction. nih.gov

Research has demonstrated that while the mass spectra of dimethylmethcathinone isomers are similar, they are unique enough to be differentiated, especially when combined with distinct retention times. nih.gov To prevent thermal degradation, which can occur with cathinone (B1664624) analogues during GC analysis, split injection is often preferred over splitless injection as it reduces the analyte's residence time in the hot injector. tsu.ge

Below are typical parameters for the GC-MS analysis of 2,4-DMMC:

ParameterValue
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min
Injection Mode Split (20:1)
MSD Transfer Line 280°C
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Mass Scan Range 30-550 amu
Retention Time 7.668 min

Data sourced from SWGDRUG.org monograph. unodc.org

The electron ionization (EI) mass spectrum of 2,4-DMMC typically shows characteristic fragment ions that aid in its identification.

Table of GC-MS Data for 2,4-Dimethylmethcathinone

Retention Time (min)Key Mass-to-Charge Ratios (m/z)
7.66858, 133, 191

Data derived from the DEA Special Testing and Research Laboratory monograph. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC/Q-TOF/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both qualitative and quantitative analysis of synthetic cathinones. researchgate.net It is particularly advantageous for analyzing biological specimens due to its low limits of detection. researchgate.net High-resolution mass spectrometry (HRMS) variants like LC-QTOF-MS (Quadrupole Time-of-Flight) and Orbitrap-based systems are extensively used for identifying metabolites and characterizing new psychoactive substances. nih.govresearchgate.net

LC-MS/MS methods can effectively separate positional isomers, which is a significant challenge in forensic analysis. nih.gov For instance, a method using a core-shell biphenyl (B1667301) analytical column has been developed to separate the ortho, meta, and para isomers of methylmethcathinone. nih.gov LC-MS/MS is often preferred as it typically does not require derivatization and is suitable for thermally labile compounds.

A study on the urinary excretion and metabolism of 3,4-DMMC utilized LC-MS/MS for quantitative analysis, highlighting the technique's applicability to isomeric compounds like 2,4-DMMC. nih.gov

Table of Typical LC-MS/MS Parameters for Synthetic Cathinone Analysis

ParameterCondition
ColumnKinetex® Biphenyl (10 cm x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in methanol (B129727)
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Parameters are representative of methods used for broad screening of synthetic cathinones. uva.nl

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase. ojp.govnih.gov It has emerged as a powerful tool for the separation of structurally similar compounds, including the positional isomers of synthetic cathinones. researchgate.net UHPSFC often provides orthogonal selectivity compared to reversed-phase LC and can achieve very fast and efficient separations. ojp.gov

Table of Typical UHPSFC Parameters for Synthetic Cathinone Isomer Separation

ParameterCondition
ColumnAcquity BEH or CSH Fluoro-Phenyl (sub-2µm)
Mobile PhaseCarbon Dioxide (CO₂) with a gradient of methanol containing an additive
Common AdditivesAmmonium formate, Ammonium hydroxide
DetectorTandem Mass Spectrometry (MS/MS)
Analysis Time< 3.5 minutes

Parameters generalized from studies on synthetic cathinone separations. researchgate.netojp.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of molecules like 2,4-DMMC. They provide detailed information about the compound's chemical structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including synthetic cathinones. nih.gov ¹H NMR provides information about the chemical environment of hydrogen atoms, while 2D NMR techniques (like COSY and HSQC) help to establish the connectivity between atoms.

NMR is particularly effective for differentiating between positional isomers, which can be difficult to distinguish by mass spectrometry alone. nih.govnih.gov The proton chemical shifts and peak patterns in the ¹H NMR spectrum of 2,4-DMMC are unique and allow for unambiguous assignment of the methyl groups on the benzene (B151609) ring and other protons in the molecule. nih.gov

Table of ¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm)Multiplicity
CH₃ (on C2 of phenyl)~2.45Singlet
CH₃ (on C4 of phenyl)~2.38Singlet
N-CH₃~2.40Singlet
α-CH₃~1.29Doublet
Aromatic Protons7.08-7.75Varies

Data adapted from comparative studies of dimethylmethcathinone isomers. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For 2,4-DMMC, the FTIR spectrum shows characteristic absorption bands for the ketone (C=O) stretch and the secondary amine (N-H) group, typically as part of a hydrochloride salt. nih.gov

While the IR profiles of cathinone analogues can be similar, there are characteristic differences in the fingerprint region (400-1600 cm⁻¹) that allow for the differentiation of positional isomers. nih.gov Analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. unodc.org

Table of Key FTIR Absorption Bands for this compound HCl

Wavenumber (cm⁻¹)Vibrational Assignment
2400-3000Secondary amine HCl ion-pair absorbances
1680-1700Ketone (C=O) stretch
820Aromatic C-H bend (characteristic of substitution pattern)

Data sourced from DEA and comparative isomer studies. nih.govunodc.org

Challenges in Analytical Detection and Differentiation of Isomers

The proliferation of synthetic cathinones has created significant analytical challenges for forensic and toxicological laboratories. researchgate.netbrjac.com.br A primary difficulty lies in the unambiguous identification of specific compounds, especially the differentiation of positional isomers like this compound from its structural analogues (e.g., 3,4-DMMC, 2,5-DMMC). dea.govsemanticscholar.org

Key Challenges:

Similar Mass Spectra: Many analytical workflows rely heavily on gas chromatography-mass spectrometry (GC-MS). However, positional isomers of dimethylmethcathinone often yield nearly identical electron ionization (EI) mass spectra. dea.gov They typically share a common base peak (at m/z 58) and a weak molecular ion, making it difficult to distinguish them based on mass spectral data alone. dea.gov While some minor differences in the relative abundances of certain fragment ions might exist, they are often not sufficient for conclusive identification without a reference standard for direct comparison. dea.gov

Chromatographic Co-elution: The structural similarity among isomers often results in similar chromatographic behavior. This can lead to overlapping or co-eluting peaks in both gas and liquid chromatography, complicating quantification and identification. researchgate.net Developing chromatographic conditions that can achieve baseline separation of all six dimethylmethcathinone isomers is a complex task. dea.govresearchgate.net

Lack of Reference Materials: The rapid emergence of new psychoactive substances (NPS) means that certified reference standards for every new isomer are often unavailable. brjac.com.brnist.gov Forensic laboratories rely on direct comparison with these standards for confident identification, and their absence is a major barrier. dea.gov

Legal Implications: The ability to differentiate between isomers is not just an analytical exercise; it has significant legal consequences. In many jurisdictions, the legal status of a substance is highly specific to its chemical structure. One positional isomer may be a controlled substance, while another may not be regulated. uva.nl Therefore, an incorrect identification can have profound implications in legal proceedings.

Thermal Degradation: Some analytical techniques, particularly GC-MS, can cause thermal degradation of cathinone derivatives during analysis. This can alter the compound and lead to the formation of artifacts, further complicating data interpretation. unodc.org Adjusting parameters such as the injector temperature and residence time in the inlet can help minimize this decomposition. unodc.orgresearchgate.net

These challenges necessitate the use of multiple, complementary analytical techniques. While GC-MS is a cornerstone, its combination with methods like Fourier-transform infrared spectroscopy (FTIR) and UV-PDA spectroscopy is often required to confidently differentiate between isomers. nih.govdea.gov

Method Development and Validation in Research Settings

Developing and validating analytical methods for the identification and quantification of this compound in research settings is a critical process governed by established scientific principles and regulatory guidelines. ijpsjournal.comemerypharma.com The goal is to create a reliable and reproducible procedure that is suitable for its intended purpose. researchgate.netomicsonline.org

The method development process is a systematic approach that involves several stages: emerypharma.comomicsonline.org

Defining Objectives: The first step is to clearly define the goals of the method, such as whether it is for qualitative identification, impurity profiling, or quantitative analysis in a specific matrix (e.g., seized powder, biological fluid). emerypharma.com

Literature Review: Researchers conduct a thorough literature search to identify existing analytical methods for 2,4-DMMC or structurally similar compounds. emerypharma.com

Method Selection and Optimization: An appropriate analytical technique (e.g., LC-MS/MS, GC-MS) is chosen. Key parameters are then systematically optimized to achieve the desired performance. This can include selecting the right chromatographic column, mobile phase composition, temperature, and mass spectrometer settings to ensure good separation and sensitivity. emerypharma.comomicsonline.org

Once a method is developed, it must undergo a rigorous validation process to demonstrate its reliability. ijpsjournal.comijcrt.org Validation assesses several key performance characteristics, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH).

The table below summarizes the essential parameters evaluated during method validation.

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.comemerypharma.com
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations. ijpsjournal.comemerypharma.com
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value. ijpsjournal.comemerypharma.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ijpsjournal.comemerypharma.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. omicsonline.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage. ijpsjournal.comomicsonline.org

Successful completion of this development and validation process ensures that the analytical method produces consistent, reliable, and accurate data for research involving this compound. researchgate.net

Structure Activity Relationships Sar and in Vitro/in Vivo Mechanistic Research

Influence of Aromatic Ring Substitutions on Pharmacological Activity

Substitutions on the aromatic ring of the cathinone (B1664624) molecule play a pivotal role in determining both the potency and selectivity of these compounds at monoamine transporters. nih.gov The position and nature of the substituent can drastically alter the pharmacological profile, shifting a compound from being primarily a dopamine (B1211576)/norepinephrine reuptake inhibitor/releaser to one with significant activity at the serotonin (B10506) transporter. acs.org

The position of methyl group substitution on the phenyl ring of methcathinone (B1676376) analogues significantly influences their activity. For instance, adding a methyl group at the 4-position (para-position) of methcathinone to create 4-methylmethcathinone (mephedrone) enhances its potency at the serotonin transporter (SERT), making it a non-selective agent for both the dopamine transporter (DAT) and SERT. researchgate.net

Aromatic ring substitutions are a key determinant of monoamine transporter selectivity for synthetic cathinones. nih.gov Generally, unsubstituted or simple alkyl-substituted cathinones tend to be more selective for the catecholamine transporters (DAT and NET), whereas bulkier substituents or those at the para position often increase affinity for SERT. acs.orgresearchgate.net

Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Activity for Selected Cathinones

Compound Substitution Primary Transporter Activity Selectivity Profile
Methcathinone None DAT/NET Releaser Catecholamine Selective
Mephedrone (4-MMC) 4-methyl DAT/SERT Releaser Non-selective
3,4-DMMC 3,4-dimethyl DAT/SERT Activity (Inferred) Likely Non-selective
4-FMC 4-fluoro DAT/NET/SERT Releaser Non-selective

| 4-TFMMC | 4-trifluoromethyl | SERT Releaser | Serotonin Selective |

This table is generated based on structure-activity trends discussed in the cited literature. researchgate.netdovepress.com Direct comparative data for 3,4-DMMC was inferred from its structural similarity to mephedrone.

Role of N-Alkylation and Side Chain Modifications in SAR

Modifications to the nitrogen atom (N-alkylation) and the aliphatic side chain of the cathinone structure are critical for modulating pharmacological activity. nih.govresearchgate.net

N-Alkylation : The nature of the substituent on the nitrogen atom significantly impacts potency. N-monomethylation of cathinone to form methcathinone enhances its stimulant potency, analogous to the relationship between amphetamine and methamphetamine. nih.gov Increasing the length of the N-alkyl group from a methyl to an ethyl or n-propyl group generally results in a small decrease in potency. nih.gov Incorporating the nitrogen into a pyrrolidine (B122466) ring, as seen in compounds like α-PVP, drastically changes the mechanism of action from a releasing agent to a potent reuptake inhibitor, particularly at DAT and NET. nih.govtaylorandfrancis.com

Side Chain Modifications : The length of the α-alkyl side chain also plays a crucial role. Potency at DAT often increases with the length of the carbon chain. nih.gov For example, within the α-pyrrolidinophenone series, potency for inhibiting dopamine uptake increases as the side chain is lengthened from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP). nih.gov Removal of the α-methyl group altogether typically leads to inactive compounds. nih.gov

Mechanistic Investigations in Cellular and Animal Models (Preclinical)

Preclinical studies using cellular and animal models are essential for elucidating the mechanisms underlying the effects of synthetic cathinones. mdpi.comdrugdiscoverytrends.comyoutube.com These models allow for detailed investigation of cellular pathways and physiological responses that are not possible in humans. mdpi.commdpi.com

For dimethylated methcathinone analogues, such as 3,4-DMMC, research has been conducted using differentiated human SH-SY5Y neuronal cells, a common in vitro model for neurotoxicity studies. ipleiria.ptnih.gov These studies have revealed that the cytotoxicity of these compounds is concentration- and time-dependent. ipleiria.pt Key mechanisms identified include the induction of oxidative stress and the activation of cellular degradation pathways like autophagy. ipleiria.ptnih.gov

A significant mechanism underlying the cellular toxicity of many synthetic cathinones is the induction of oxidative stress. ipleiria.ptnih.gov Studies on 3,4-DMMC have demonstrated that exposure of neuronal cells to this compound leads to an increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in intracellular glutathione (B108866) levels, a key antioxidant. ipleiria.ptnih.gov

This increase in oxidative stress contributes directly to cellular damage. The cytotoxicity induced by 3,4-DMMC in SH-SY5Y cells was partially prevented by pre-treatment with antioxidants like trolox (B1683679) and N-acetyl-l-cysteine (NAC). ipleiria.ptnih.gov The complete inhibition of ROS generation by NAC highlights the central role of oxidative stress in the toxic events promoted by this cathinone. researchgate.net Furthermore, this oxidative stress is linked to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and depletion of intracellular ATP. ipleiria.ptnih.gov

Autophagy, a cellular process for degrading and recycling damaged organelles and proteins, has been identified as another key pathway affected by synthetic cathinones. nih.govnih.gov Research has shown that 3,4-DMMC, along with mephedrone, activates autophagy in differentiated SH-SY5Y cells. ipleiria.ptnih.gov This activation is a cellular response to the stress induced by the compound, which can have both protective and detrimental consequences. nih.gov

Disruption of Mitochondrial Homeostasis

Experimental data specifically detailing the effects of 2,4-dimethylmethcathinone on mitochondrial homeostasis is limited in publicly available research. Scientific investigation has more prominently focused on its isomer, 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC). Studies on 3,4-DMMC have shown that it can induce mitochondrial dysfunction, leading to mitochondrial membrane depolarization and depletion of intracellular ATP. ipleiria.ptnih.govresearchgate.net However, due to the principles of structure-activity relationships, these findings cannot be directly extrapolated to 2,4-DMMC without specific experimental validation.

Cytotoxicity Assessment in Neuronal Cell Lines (e.g., SH-SY5Y cells)

Comprehensive in vitro studies on the cytotoxicity of this compound in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, are not extensively documented in the available scientific literature. Research in this area has largely centered on the 3,4-isomer (3,4-DMMC). For instance, studies have demonstrated that 3,4-DMMC exhibits concentration- and time-dependent cytotoxicity in differentiated SH-SY5Y cells. ipleiria.ptnih.gov The neurotoxicity of 3,4-DMMC has been linked to mechanisms including oxidative stress and mitochondrial impairment. ipleiria.ptnih.gov Without direct experimental assessment of 2,4-DMMC, its specific cytotoxic profile in neuronal cells remains scientifically uncharacterized.

Hepatotoxicity Studies in Primary Cell Cultures (e.g., rat hepatocytes)

The scientific literature currently lacks specific studies investigating the hepatotoxicity of this compound using primary cell cultures like rat hepatocytes. In contrast, its structural isomer, 3,4-DMMC, has been evaluated for its potential to cause liver cell damage. Research on 3,4-DMMC has been conducted on various in vitro models, including primary rat hepatocytes, to assess its hepatotoxic effects. researchgate.net The absence of similar dedicated studies on 2,4-DMMC means its potential for inducing hepatotoxicity is yet to be determined.

Ecotoxicological Research in Aquatic Organisms (e.g., Daphnia magna, Tetrahymena thermophila)

While experimental in vivo ecotoxicological data for this compound is scarce, in silico (computer-based) models have been used to predict its toxicity to various aquatic organisms. nih.gov These predictions offer an initial assessment of the potential environmental risk posed by the compound.

For the microcrustacean Daphnia magna, a key indicator species in aquatic toxicology, the predicted 48-hour median lethal concentration (LC50) for 2,4-DMMC is 1.175 mg/L. nih.gov The LC50 value represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified timeframe.

Predictions for other aquatic organisms include a 96-hour LC50 of 8.832 mg/L for fish and a 96-hour median effective concentration (EC50) of 0.780 mg/L for green algae. nih.gov The EC50 value indicates the concentration at which 50% of the test population shows a specified sublethal effect.

It is important to note that while in vivo studies have been conducted on the isomer 3,4-DMMC in organisms like Daphnia magna and the protozoan Tetrahymena thermophila, showing effects on swimming behavior and growth inhibition respectively, these experimental findings are specific to that isomer. nih.govnih.govmdpi.com

Table 1: Predicted Acute Ecotoxicity of this compound for Aquatic Organisms

Organism Endpoint Duration Predicted Value (mg/L)
Fish LC50 96 hours 8.832
Daphnia magna LC50 48 hours 1.175
Green algae EC50 96 hours 0.780

Data sourced from in silico predictions. nih.gov

Q & A

Q. What analytical techniques are optimal for identifying 2,4-Dimethylmethcathinone in seized samples?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography with photodiode array detection (HPLC-PDA). NMR provides structural elucidation via characteristic chemical shifts (e.g., methyl group resonances at ~δ 1.5–2.5 ppm), while tandem MS (e.g., GC-EI-MS/MS) confirms fragmentation patterns (e.g., precursor ion m/z 133 for dimethylmethcathinone isomers) . Chromatographic retention times and UV spectra further differentiate 2,4-DMMC from analogs like 3,4-DMMC .

Q. How can researchers differentiate 2,4-DMMC from its structural isomers in complex mixtures?

  • Methodological Answer : Employ GC-EI-MS/MS or LC-PDA to analyze product ion spectra and retention times. For example, 2,4-DMMC produces distinct fragment ions at m/z 133 and 105 under collision-induced dissociation, whereas 3,4-DMMC shows unique peaks at m/z 119 and 91 . Chromatographic separation using phenyl-hexyl columns enhances resolution of positional isomers .

Q. What strategies are recommended for elemental profiling to determine the origin of 2,4-DMMC samples?

  • Methodological Answer : Use X-ray fluorescence (XRF) analysis to quantify inorganic impurities (e.g., Fe, Zn, or Cl). These profiles correlate with synthesis routes or precursor batches. For example, high chloride content may indicate hydrochloride salt formation during purification .

Advanced Research Questions

Q. How should in vitro pharmacological studies be designed to assess 2,4-DMMC’s effects on monoamine transporters?

  • Methodological Answer : Conduct competitive uptake inhibition assays using radiolabeled neurotransmitters (e.g., [³H]dopamine) in transfected HEK293 cells. Compare 2,4-DMMC’s potency (IC₅₀) to reference drugs like mephedrone. Include selectivity profiling for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters to evaluate abuse potential .

Q. How can researchers resolve discrepancies in analytical data caused by isomer interference or matrix effects?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For instance, combine GC-MS with LC-QTOF-MS to confirm molecular ions and isotopic patterns. Address matrix effects (e.g., in urine) via solid-phase extraction (SPE) or QuEChERS-based clean-up to remove interfering compounds .

Q. What are the key challenges in validating analytical methods for 2,4-DMMC in biological matrices?

  • Methodological Answer : Challenges include low analyte concentrations, rapid metabolism, and instability in stored samples. Mitigate these by optimizing LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions m/z 206→133) and validating stability under varying temperatures (-20°C to 4°C) .

Q. How can metabolic pathways of 2,4-DMMC be studied in human models?

  • Methodological Answer : Administer 2,4-DMMC to hepatocyte cultures or animal models, then analyze metabolites via LC-HRMS. Key phase I metabolites (e.g., N-demethylation, β-keto reduction) and phase II conjugates (glucuronides) can be identified. Human urinary studies require enzymatic hydrolysis (β-glucuronidase) to detect free metabolites .

Q. What methodologies assess 2,4-DMMC’s stability in biological matrices during long-term storage?

  • Methodological Answer : Spike 2,4-DMMC into blood/urine, aliquot into vials, and store at -80°C, -20°C, and 4°C. Analyze degradation monthly via LC-MS/MS. Add stabilizers (e.g., sodium fluoride) to inhibit enzymatic activity. Compare results to structurally similar cathinones (e.g., 4-MMC) to infer degradation kinetics .

Data Contradiction Analysis

  • Isomer Misidentification : Discrepancies in pharmacological data may arise from undetected isomer contamination. For example, 2,4-DMMC and 3,4-DMMC exhibit differing affinities for DAT/SERT, leading to conflicting conclusions about stimulant potency . Always verify sample purity via orthogonal analytical methods .
  • Matrix Effects : Variability in recovery rates (e.g., 70–120%) across biological matrices can skew quantitative results. Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.